NN-DNJ;Nonyl-DNJ
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Overview
Description
N-(n-Nonyl)deoxygalactonojirimycin: is a long alkyl chain derivative of deoxygalactonojirimycin, classified as an iminosugar compound. It is known for its potent and specific inhibition of the enzyme β-galactosidase, which plays a crucial role in the breakdown of carbohydrates. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders such as GM1-gangliosidosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(n-Nonyl)deoxygalactonojirimycin involves the alkylation of deoxygalactonojirimycin with a nonyl group. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group of deoxygalactonojirimycin, followed by the addition of nonyl bromide (C9H19Br) to introduce the nonyl chain .
Industrial Production Methods: Industrial production of N-(n-Nonyl)deoxygalactonojirimycin may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(n-Nonyl)deoxygalactonojirimycin primarily undergoes substitution reactions due to the presence of the nonyl group. It can also participate in hydrogen bonding and other non-covalent interactions due to its iminosugar structure .
Common Reagents and Conditions:
Substitution Reactions: Nonyl bromide (C9H19Br) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrogen Bonding: The iminosugar structure allows for interactions with various biological molecules, enhancing its binding affinity and specificity.
Major Products: The major product of the synthesis is N-(n-Nonyl)deoxygalactonojirimycin itself. In biological systems, it may form complexes with enzymes such as β-galactosidase, leading to inhibition of enzyme activity .
Scientific Research Applications
Chemistry: N-(n-Nonyl)deoxygalactonojirimycin is used as a chemical probe to study the inhibition of β-galactosidase and other glycosidases. Its ability to bind specifically to these enzymes makes it a valuable tool in enzymology research .
Biology: In biological research, this compound is used to investigate the role of β-galactosidase in cellular processes. It has been shown to enhance the processing and activity of β-galactosidase in fibroblasts of patients with GM1-gangliosidosis .
Medicine: N-(n-Nonyl)deoxygalactonojirimycin has potential therapeutic applications as a pharmacological chaperone. It can bind to misfolded β-galactosidase, promoting its proper folding and trafficking to lysosomes, thereby enhancing its activity and reducing the accumulation of GM1-gangliosides in lysosomal storage disorders .
Industry: In the pharmaceutical industry, this compound is being explored for its potential to treat lysosomal storage disorders. Its specificity and potency make it a promising candidate for drug development .
Mechanism of Action
N-(n-Nonyl)deoxygalactonojirimycin exerts its effects by binding to the active site of β-galactosidase, inhibiting its activity. This binding prevents the hydrolysis of carbohydrates, leading to a reduction in the accumulation of GM1-gangliosides in lysosomes. The compound acts as a pharmacological chaperone, promoting the proper folding and trafficking of β-galactosidase to lysosomes .
Comparison with Similar Compounds
N-n-Butyl-deoxygalactonojirimycin (NB-DGJ): Another derivative of deoxygalactonojirimycin with a butyl group.
Deoxynojirimycin (DNJ): A related iminosugar with a glucose head group.
Uniqueness: N-(n-Nonyl)deoxygalactonojirimycin is unique due to its long nonyl chain, which enhances its binding affinity and specificity for β-galactosidase. This makes it a more potent inhibitor compared to other derivatives such as N-n-Butyl-deoxygalactonojirimycin .
Properties
IUPAC Name |
2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCEGKYKXESFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CC(C(C(C1CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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